molecular formula C50H83NO20 B1217456 Demissine

Demissine

Cat. No.: B1217456
M. Wt: 1018.2 g/mol
InChI Key: KWRYHKRVKRBBBU-RDQTZTQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demissine is a steroidal glycoalkaloid (GA) primarily isolated from wild potato species such as Solanum demissum and Solanum acaule . Structurally, it consists of a solanidane backbone (a nitrogen-containing sterol) conjugated to a branched tetrasaccharide chain . This tetrasaccharide component distinguishes this compound from other GAs like solanine and chaconine, which have branched trisaccharide chains (solatriose and chacotriose, respectively) . This compound’s aglycon, demissidine, is structurally analogous to solanidine (the aglycon of solanine) but lacks a double bond at the C5 position .

This compound is associated with plant resistance mechanisms against bacterial pathogens such as Pectobacterium and Pseudomonas (EP-I pathovar) . Its bioactivity extends to cardiotonic effects in frogs and inhibition of acetylcholinesterase in mammals .

Properties

Molecular Formula

C50H83NO20

Molecular Weight

1018.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1

InChI Key

KWRYHKRVKRBBBU-RDQTZTQHSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demissine involves the glycosylation of solanidine, a steroidal alkaloid. The glycosylation process typically requires the use of glycosyl donors and catalysts under controlled conditions. For instance, the glycosylation of solanidine with specific sugar moieties can be achieved using glycosyl halides in the presence of silver salts as catalysts .

Industrial Production Methods

Industrial production of this compound is generally not common due to its presence in wild Solanum species. Instead, this compound is usually extracted and purified from these natural sources. The extraction process involves the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Demissine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dehydrothis compound, which involves the removal of hydrogen atoms.

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield solanidine and sugar moieties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or enzymatic hydrolysis can be used, with hydrochloric acid or glycosidases as reagents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Dehydrothis compound: Formed through oxidation.

    Solanidine: Obtained through hydrolysis.

    Glycosylated derivatives: Produced through substitution reactions.

Scientific Research Applications

Demissine has several scientific research applications:

Mechanism of Action

Demissine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts neuronal function, leading to neurotoxic effects. Additionally, this compound destabilizes cholesterol-containing membranes, causing gastrointestinal disturbances .

Comparison with Similar Compounds

Comparison with Similar Compounds

Demissine belongs to a broader class of steroidal glycoalkaloids (GAs) with varying structural and functional properties. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Glycoalkaloids

Compound Backbone Sugar Component Primary Sources Bioactivity
This compound Solanidane Branched tetrasaccharide S. demissum, S. acaule Pathogen resistance (EP-I), cardiotonic effects, acetylcholinesterase inhibition
Solanine Solanidane Branched trisaccharide (solatriose) Cultivated potato (S. tuberosum) Membrane disruption, neurotoxicity in mammals
Chaconine Solanidane Branched trisaccharide (chacotriose) Cultivated potato (S. tuberosum) Insect deterrence, hemolytic activity
Tomatine Spirosolane Linear tetrasaccharide Tomato (S. lycopersicum) Antifungal, anti-cancer properties, hemolysis
Commersonine Solanidane Branched tetrasaccharide S. commersonii Structural analog of this compound; similar resistance mechanisms

Key Differences

Sugar Moieties :

  • This compound’s branched tetrasaccharide enhances specificity in pathogen interactions compared to trisaccharide-bearing GAs like solanine .
  • Tomatine’s linear tetrasaccharide contributes to its distinct antifungal activity .

Biosynthetic Pathways :

  • This compound and commersonine share biosynthetic routes in wild Solanum species, while solanine and chaconine dominate cultivated potatoes .

Toxicity Profiles: this compound exhibits cardiotonic effects but lacks the acute neurotoxicity of solanine, which inhibits cholinesterase and disrupts membranes . Tomatine’s hemolytic activity is more pronounced than this compound’s .

Ecological Roles :

  • This compound is linked to resistance against specific bacterial pathovars (e.g., EP-I), whereas solanine and chaconine broadly deter insects and pathogens .

Contradictions and Contextual Variability

  • While this compound-rich S. chacoense extracts lack bactericidal activity , S. nigrum extracts containing this compound show antimicrobial effects . This suggests bioactivity may depend on synergistic interactions with other phytochemicals or plant-specific contexts.

Research Findings and Implications

Structural-Activity Relationships :

  • The tetrasaccharide chain in this compound is critical for its pathogen resistance role, as shown by its bias toward EP-I resistance in S. chacoense .
  • Solanine’s trisaccharide component correlates with membrane disruption, a less targeted mechanism .

Quantitative Distribution :

  • This compound accumulates in wild potato tubers at lower concentrations (≤1 mg/g fresh weight) compared to solanine/chaconine in cultivated varieties (≤5 mg/g) .

Evolutionary Significance :

  • Wild Solanum species prioritize this compound/commersonine synthesis, possibly as an adaptive trait against co-evolved pathogens .

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